LAT1 Transporter Inhibition: 5-(Benzyloxy)-D-Leucine vs. 5-Benzyloxy-L-Tryptophan IC50 Comparison
5-(Benzyloxy)-D-Leucine exhibits weak competitive inhibition of LAT1-mediated L-leucine uptake with an IC50 of 112,000 nM (112 μM) in human MCF7 breast cancer cells [1]. In comparison, the structurally related 5-benzyloxy-L-tryptophan derivative demonstrates substantially higher LAT1 inhibitory potency with an IC50 of 19 μM in HT-29 human colon carcinoma cells [2]. The approximately 5.9-fold difference in potency indicates that the amino acid core (leucine vs. tryptophan) significantly modulates LAT1 binding affinity despite the shared 5-benzyloxy substitution pattern.
| Evidence Dimension | LAT1 transporter inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 112,000 nM (112 μM) |
| Comparator Or Baseline | 5-Benzyloxy-L-tryptophan: IC50 = 19,000 nM (19 μM) |
| Quantified Difference | 5-Benzyloxy-L-tryptophan is ~5.9-fold more potent than 5-(Benzyloxy)-D-Leucine |
| Conditions | 5-(Benzyloxy)-D-Leucine: MCF7 human breast cancer cells, competitive inhibition of [14C]-L-leucine uptake, 5 min preincubation; 5-Benzyloxy-L-tryptophan: HT-29 human colon carcinoma cells, inhibition of [3H]-L-leucine uptake |
Why This Matters
This quantitative difference identifies 5-(Benzyloxy)-D-Leucine as a weak LAT1 inhibitor, suitable for use as a negative control or for structure-activity relationship (SAR) studies where low-affinity baseline binding is required, whereas 5-benzyloxy-L-tryptophan analogs would be selected for applications requiring potent LAT1 blockade.
- [1] BindingDB. BDBM50532382 (CHEMBL2074957): 5-(Benzyloxy)-D-Leucine. IC50 = 1.12E+5 nM for competitive inhibition of [14C]-L-leucine uptake at LAT1 in human MCF7 cells preincubated for 5 mins. Curated by ChEMBL. View Source
- [2] ChemMedChem. The Evaluation of L-Tryptophan Derivatives as Inhibitors of the L-Type Amino Acid Transporter LAT1 (SLC7A5). 5-Benzyloxy-L-tryptophan IC50 = 19 μM for inhibition of [3H]-L-leucine uptake into HT-29 human colon carcinoma cells. View Source
